3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile
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Overview
Description
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzonitrile with an appropriate oxazole precursor in the presence of a base and a suitable solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl-oxazole compounds .
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocyclic compound with potential biological activities.
3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
Uniqueness
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is unique due to its specific combination of a fluorophenyl group and an oxazole ring with a carbonitrile substituent. This structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Biological Activity
3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is an organic compound belonging to the oxazole family, characterized by a five-membered ring that contains nitrogen and oxygen atoms. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry. This compound has shown significant biological activity, particularly in anti-inflammatory and anticancer contexts.
The synthesis of this compound typically involves multi-step organic reactions. The fluorine atom contributes to the compound's reactivity and binding affinity to biological targets. The general synthetic route includes:
- Formation of the oxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the carbonitrile group : This step often involves nucleophilic substitution reactions.
These synthetic strategies underscore the compound's versatility in organic chemistry and its potential applications in drug development.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer pathways. For example, it has been reported to exhibit antiproliferative activity against various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
- Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Anti-inflammatory | COX enzyme inhibition | |
Antifungal | Growth inhibition against phytopathogenic fungi |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant activity with IC50 values lower than those of established chemotherapeutics like doxorubicin . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.
- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit COX enzymes. The results showed that it could effectively reduce inflammation markers in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .
Interaction Studies
The interaction studies involving this compound focus on its binding interactions with biological macromolecules such as proteins and nucleic acids. The fluorine atom is believed to enhance these interactions due to its electronegativity and ability to form hydrogen bonds. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic uses.
Comparative Analysis with Related Compounds
Several structurally similar compounds were analyzed to understand how variations affect biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(4-Methylphenyl)-1,2-oxazole-5-carbonitrile | Methyl group on phenyl | Different biological activity profile |
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonitrile | Chlorine substituent | Different electronic properties affecting reactivity |
3-(Phenyl)-1,2-thiazole-5-carbonitrile | Thiazole instead of oxazole | Different heterocyclic structure influencing activity |
This table illustrates how variations in substituents can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5FN2O |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H |
InChI Key |
FUCBRDIYPWQFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C#N)F |
Origin of Product |
United States |
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